2-dehydro-3-deoxy-L-rhamnonic acid
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Overview
Description
2-dehydro-3-deoxy-L-rhamnonic acid is a ketoaldonic acid that is rhamnonic acid which is lacking the 3-hydroxy group, has a keto group at the 2-position and L-configuration. It is a ketoaldonic acid and a hexonic acid. It derives from a rhamnonic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-L-rhamnonate.
Scientific Research Applications
Enzymatic Activity and Structural Studies
2-Dehydro-3-deoxy-L-rhamnonic acid is related to various enzymatic activities and structural studies. The enzyme l-rhamnonate dehydratase (RhamD) displays promiscuous substrate specificity and is involved in the dehydration of l-rhamnonate into 2-dehydro-3-deoxy-L-rhamnonic acid. This process is significant in the metabolism of certain sugars and involves intricate enzyme structures and mechanisms (Rakus et al., 2008).
Microbial Metabolism
Microorganisms such as the fungus Pullularia pullulans and the archaeon Haloferax volcanii utilize pathways involving 2-dehydro-3-deoxy-L-rhamnonic acid for the degradation of L-rhamnose. These pathways lead to the production of various metabolic intermediates, indicating a non-phosphorylative approach to L-rhamnose metabolism (Rigo et al., 1985); (Reinhardt et al., 2019).
Chemical Synthesis and Derivatives
Research into the synthesis of derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid, closely related to 2-dehydro-3-deoxy-L-rhamnonic acid, has been explored. These derivatives have shown activity against neuraminidases from various sources, which is pivotal in understanding enzyme inhibition and potential therapeutic applications (Meindl et al., 1974).
Biological Role in Bacteria and Plants
2-Dehydro-3-deoxy-L-rhamnonic acid plays a role in the biosynthesis of cell wall components in bacteria and plants. The Rhamnose pathway, crucial in many pathogenic bacteria, involves enzymes for which 2-dehydro-3-deoxy-L-rhamnonic acid is a significant substrate or product. Similarly, in plants, certain pectic polysaccharides like rhamnogalacturonan-II (RG-II) involve metabolites closely related to this compound (Giraud & Naismith, 2000).
properties
Product Name |
2-dehydro-3-deoxy-L-rhamnonic acid |
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Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(4R,5S)-4,5-dihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4+/m0/s1 |
InChI Key |
FRIWJYNKZPJVRL-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CC(=O)C(=O)O)O)O |
Canonical SMILES |
CC(C(CC(=O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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